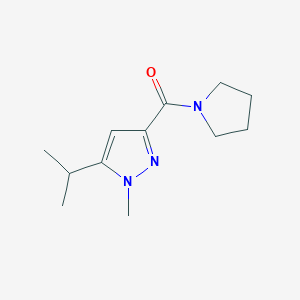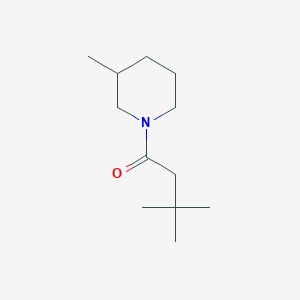
3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the family of psychoactive substances. It is a designer drug that has been gaining popularity in recent years due to its stimulating and euphoric effects. Dibutylone is chemically similar to other cathinones, such as methylone and ethylone, and is often marketed as a substitute for these drugs.
Mecanismo De Acción
The exact mechanism of action of 3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one is not fully understood, but it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulating and euphoric effects associated with the drug.
Biochemical and Physiological Effects:
3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one has been shown to produce a range of physiological and biochemical effects in animal studies. These include increased locomotor activity, hyperthermia, and alterations in brain dopamine and serotonin levels. However, the long-term effects of 3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one on the brain and other organs are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one in lab experiments is its availability as a synthetic cathinone, which allows for controlled studies of its effects. However, one limitation is its potential for abuse, which raises ethical concerns and limits its use in human studies.
Direcciones Futuras
There are several future directions for research on 3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one. These include studies on its long-term effects on the brain and other organs, its potential as a therapeutic agent for psychiatric disorders, and its use in drug testing and analysis. Additionally, further studies are needed to understand the mechanism of action of 3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one and its interactions with other drugs and substances.
Métodos De Síntesis
The synthesis of 3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one involves the reaction of 1-(3-methylpiperidin-1-yl)butan-1-one with 2-bromo-3,3-dimethylbutanone in the presence of a base such as potassium carbonate. The resulting product is purified through recrystallization and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one has been studied extensively in the field of forensic science, particularly in the context of drug testing and analysis. Its detection and identification in biological and non-biological samples have been reported using various techniques such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry.
Propiedades
IUPAC Name |
3,3-dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-10-6-5-7-13(9-10)11(14)8-12(2,3)4/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIHYGLXGZVMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

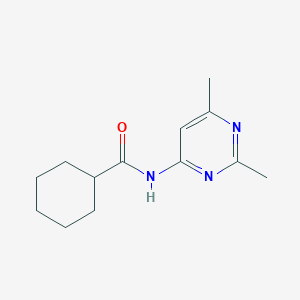
![[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7560813.png)
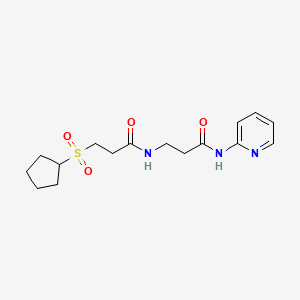
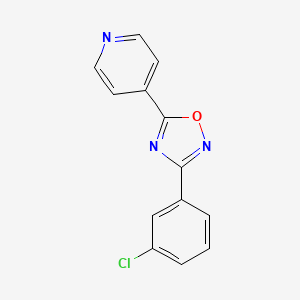
![N-[4-(Acetylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B7560831.png)
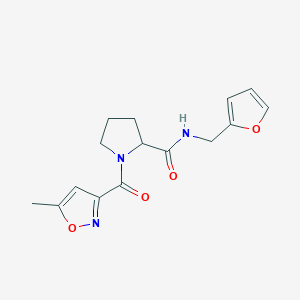
![1-Methyl-4-[2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]piperazine](/img/structure/B7560842.png)
![5-(4-methylphenyl)-2-[(4-methylpiperidino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7560856.png)
![5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole](/img/structure/B7560859.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7560867.png)

![1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7560884.png)
![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)
